molecular formula C22H26N2O4 B269271 2-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

2-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B269271
M. Wt: 382.5 g/mol
InChI Key: NIBFJWQKWXSASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is a chemical compound known for its potential applications in scientific research. This compound is also referred to as PFB or PFBT and is a derivative of the benzamide family. It has been found to possess several biochemical and physiological effects, making it a valuable tool for conducting experiments and research in various fields.

Mechanism of Action

PFB inhibits the activity of PARP-1 by binding to its catalytic domain and preventing it from repairing DNA damage. This leads to the accumulation of DNA damage, ultimately resulting in cell death. PFB has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, PFB has been found to possess several other biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This makes PFB a potential therapeutic agent for neurological disorders such as Alzheimer's disease. PFB has also been found to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.

Advantages and Limitations for Lab Experiments

One of the major advantages of using PFB in lab experiments is its specificity towards PARP-1. This allows researchers to selectively inhibit the activity of this enzyme without affecting other cellular processes. However, PFB has also been found to be cytotoxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving PFB. One area of interest is the development of PARP-1 inhibitors as therapeutic agents for cancer treatment. PFB and other PARP-1 inhibitors are currently being tested in clinical trials for their efficacy in treating various types of cancer. Another potential application of PFB is in the treatment of neurological disorders such as Alzheimer's disease. Further research is needed to fully understand the mechanisms underlying the effects of PFB on acetylcholinesterase and carbonic anhydrase. Additionally, PFB and other benzamide derivatives may have potential applications in other fields such as agriculture and environmental science.

Synthesis Methods

The synthesis of PFB involves the reaction of 4-aminobenzoyl chloride with tetrahydro-2-furanylmethylamine in the presence of a base, followed by the reaction with 2-propoxybenzoic acid. The final product is obtained after purification through column chromatography.

Scientific Research Applications

PFB has been used extensively in scientific research, particularly in the field of cancer biology. It has been found to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair. PARP-1 inhibitors have been identified as potential therapeutic agents for cancer treatment, and PFB has shown promising results in preclinical studies.

properties

Product Name

2-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]-2-propoxybenzamide

InChI

InChI=1S/C22H26N2O4/c1-2-13-28-20-8-4-3-7-19(20)22(26)24-17-11-9-16(10-12-17)21(25)23-15-18-6-5-14-27-18/h3-4,7-12,18H,2,5-6,13-15H2,1H3,(H,23,25)(H,24,26)

InChI Key

NIBFJWQKWXSASW-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3

Origin of Product

United States

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